molecular formula C12H13N5O B2557944 3-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine CAS No. 2176200-99-8

3-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

Cat. No.: B2557944
CAS No.: 2176200-99-8
M. Wt: 243.27
InChI Key: LTKZQKANHZLXTJ-UHFFFAOYSA-N
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Description

3-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a compound that features a triazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction, followed by the formation of the azetidine ring, and finally the attachment of the pyridine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may lead to the formation of triazolone derivatives, while reduction of the azetidine ring may yield azetidine derivatives with different functional groups .

Scientific Research Applications

3-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the azetidine and pyridine rings can interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,4-triazol-3-yl)pyridine: This compound has a similar structure but lacks the azetidine ring.

    3,5-bis(1,2,4-triazol-1-yl)pyridine: This compound contains two triazole rings and is used as a ligand in coordination chemistry.

Uniqueness

The uniqueness of 3-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine lies in its combination of the triazole, azetidine, and pyridine rings. This unique structure allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

pyridin-3-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c18-12(11-2-1-3-13-4-11)16-5-10(6-16)7-17-9-14-8-15-17/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKZQKANHZLXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=CC=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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